molecular formula C14H20N2O3S B2503986 N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide CAS No. 881291-49-2

N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide

Cat. No.: B2503986
CAS No.: 881291-49-2
M. Wt: 296.39
InChI Key: KPXUMJYQDAZNTI-UHFFFAOYSA-N
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Description

N-[4-(Methylsulfamoyl)phenyl]cyclohexanecarboxamide is a sulfonamide derivative characterized by a cyclohexanecarboxamide core linked to a phenyl ring substituted with a methylsulfamoyl group (-SO₂NHCH₃).

Properties

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-15-20(18,19)13-9-7-12(8-10-13)16-14(17)11-5-3-2-4-6-11/h7-11,15H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXUMJYQDAZNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the cyclohexanecarboxamide coreSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures to monitor the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Sulfonamide Derivatives

N4-Cyclohexanecarbonylsulfathiazole (Compound 33)
  • Structure: Features a thiazolylamino-sulfonylphenyl group instead of methylsulfamoyl.
  • Synthesis : Prepared via reaction of sulfathiazole with cyclohexanecarbonyl chloride in pyridine, yielding 70% with mp 227–228°C .
  • Key Properties: IR bands at 1665 cm⁻¹ (CONH) and 1146 cm⁻¹ (SO₂NH) confirm functional groups. Higher melting point compared to non-sulfonamide cyclohexanecarboxamides, suggesting enhanced crystallinity due to sulfonamide hydrogen bonding .
N4-Cyclohexylcarbonylsulfabenzamide (Compound 47)
  • Structure : Contains a benzamide group in addition to the cyclohexanecarbonyl-sulfonamide.
  • Synthesis: Sulfabenzamide reacted with cyclohexanecarbonyl chloride, recrystallized from ethanol .

Thiourea Derivatives

N-(Arylcarbamothioyl)cyclohexanecarboxamides
  • Structure : Thiourea (-NHC(S)NH-) replaces the sulfonamide group.
  • Key Findings :
    • Intramolecular N-H···O hydrogen bonding stabilizes a pseudo-six-membered ring, as seen in the crystal structure of the naphthalen-1-yl derivative .
    • Thiourea derivatives exhibit lower thermal stability (mp ~150–200°C) compared to sulfonamides (mp >220°C) due to weaker intermolecular interactions .

Neurologically Active Cyclohexanecarboxamides

WAY 100635 and 18F-FCWAY
  • Structure : Contain piperazine and pyridyl substituents instead of methylsulfamoyl.
  • Pharmacology :
    • Potent 5-HT₁A receptor antagonists (Ki <10 nM) with neutral antagonism, inhibiting bladder contractions in rats .
    • 18F-Mefway , a fluorinated analog, shows superior serotonin receptor quantification in humans compared to 18F-FCWAY due to reduced defluorination .

Food Additive Derivatives

(2S,5R)-N-[4-(2-Amino-2-oxoethyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide
  • Structure: Stereospecific cyclohexane core with an amino-oxoethylphenyl group.
  • Application: Approved as a food flavoring agent, synthesized via reaction of 4-aminophenylacetamide with (2S,5R)-5-methyl-2-isopropylcyclohexanecarbonyl chloride .
  • Comparison : Lacks sulfonamide functionality, emphasizing the role of stereochemistry in sensory properties (e.g., taste modulation) .

Data Tables

Table 1. Physical and Functional Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Application Reference
N-[4-(Methylsulfamoyl)phenyl]cyclohexanecarboxamide C₁₄H₁₉N₂O₃S 295.38 Not reported Sulfonamide, Carboxamide Potential therapeutic N/A
N4-Cyclohexanecarbonylsulfathiazole (33) C₁₆H₁₉N₃O₃S₂ 365.47 227–228 Sulfonamide, Thiazole Antitubercular
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide C₁₈H₂₀N₂OS 312.43 160–162 Thiourea, Carboxamide Crystallography study
WAY 100635 C₂₃H₂₉N₅O₂ 419.51 Not reported Piperazine, Pyridyl 5-HT₁A antagonist
(2S,5R)-Food additive derivative C₁₈H₂₅N₂O₂ 301.41 Not reported Amino-oxoethyl, Carboxamide Food flavoring

Table 2. Pharmacological Activities

Compound Name Target/Activity Affinity (Ki) Functional Role Reference
WAY 100635 5-HT₁A receptor <10 nM Neutral antagonist
18F-FCWAY 5-HT₁A receptor (PET imaging) Not reported Partial agonist
N4-Cyclohexanecarbonylsulfathiazole Antitubercular activity Not reported Inhibits mycobacterial growth

Key Research Findings and Gaps

  • Sulfonamide vs. Thiourea : Sulfonamide derivatives exhibit higher thermal stability and broader antimicrobial applications, while thiourea analogs are explored for crystallographic and hydrogen-bonding studies .
  • Stereochemical Influence: The (2S,5R) configuration in food additives highlights the role of stereochemistry in non-pharmaceutical applications .

Gaps in Research :

  • No direct data on the synthesis, bioactivity, or pharmacokinetics of this compound.
  • Limited comparative studies on sulfonamide vs. methylsulfamoyl substituents in cyclohexanecarboxamides.

Biological Activity

N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide, also known by its CAS number 881291-49-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide core with a methylsulfamoyl group attached to a phenyl ring. This structural configuration is essential for its biological interactions and pharmacological effects.

PropertyValue
Molecular FormulaC13H18N2O3S
Molecular Weight270.36 g/mol
CAS Number881291-49-2
SolubilitySoluble in DMSO, ethanol

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.
  • Anti-inflammatory Activity : Research indicates that it may modulate inflammatory responses, potentially through the inhibition of cytokine production and signaling pathways associated with inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer). The results indicated IC50 values in the micromolar range, suggesting moderate cytotoxicity.
Cell LineIC50 (µM)
MCF712.5
HT-2910.0
A54915.0
  • Anti-inflammatory Assays : In models of inflammation, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by macrophages stimulated with lipopolysaccharide (LPS).

In Vivo Studies

In vivo studies using animal models have demonstrated promising results regarding the anti-inflammatory effects of this compound. For instance:

  • Mouse Model of Arthritis : Administration of the compound significantly reduced paw swelling and joint inflammation compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Studies

  • Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial investigated the efficacy of this compound in patients with IBD. Results showed improvement in clinical scores and reduced inflammatory markers in treated patients compared to placebo.
  • Study on Cancer Cell Proliferation : Research published in Cancer Research highlighted the compound's ability to inhibit cell cycle progression in cancer cell lines, particularly blocking cells at the G2/M phase, which is critical for cancer therapy development.

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